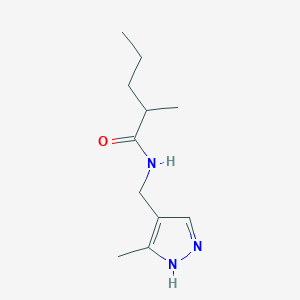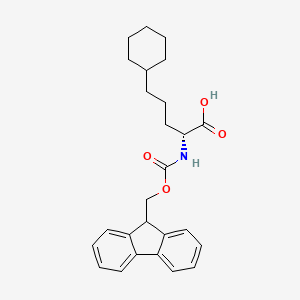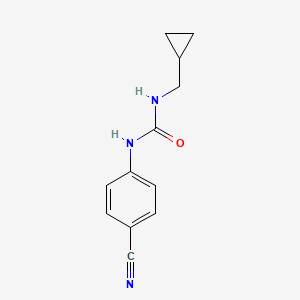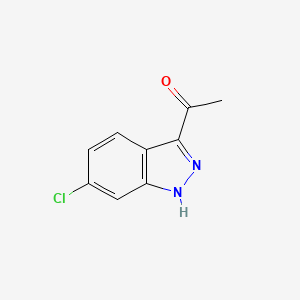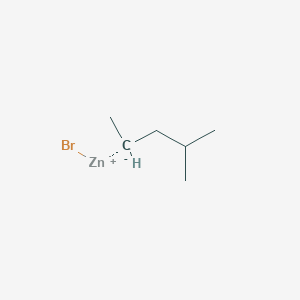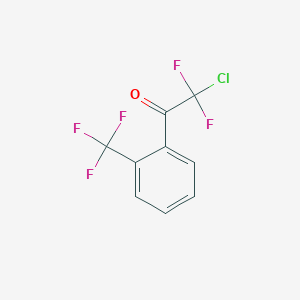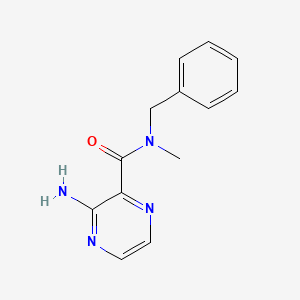
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C13H14N4O. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-N-methylpyrazine-2-carboxamide typically involves the amidation of pyrazine derivatives. One common method is the reaction of 3-aminopyrazine-2-carboxylic acid with N-benzyl-N-methylamine under appropriate conditions . The reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and efficiency of the amidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar amidation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-amino-N-benzyl-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may target enzymes or proteins essential for the survival and replication of these microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-N-benzylpyrazine-2-carboxamide
- 3-amino-N-methylpyrazine-2-carboxamide
- 3-amino-N-phenylpyrazine-2-carboxamide
Comparison
Compared to similar compounds, 3-amino-N-benzyl-N-methylpyrazine-2-carboxamide exhibits unique properties due to the presence of both benzyl and methyl groups on the nitrogen atom. This structural feature may enhance its biological activity and selectivity towards specific targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H14N4O |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-17(9-10-5-3-2-4-6-10)13(18)11-12(14)16-8-7-15-11/h2-8H,9H2,1H3,(H2,14,16) |
Clave InChI |
LSNKPUXOPVWLHV-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2=NC=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)


